molecular formula C17H14N2OS2 B2540720 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896356-12-0

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2540720
CAS No.: 896356-12-0
M. Wt: 326.43
InChI Key: ZUHUMABPNSPHNX-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring, a benzamide moiety, and a methylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step synthetic methodologies. One common approach is the condensation of 4-phenylthiazol-2-amine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can influence its electronic properties and reactivity

Biological Activity

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, a benzamide moiety, and a methylthio group. This unique combination contributes to its biological activity. The compound can be represented as follows:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in cell wall synthesis. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, including breast cancer. The mechanisms may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis .

Biological Activity Summary

Activity Target Pathogen/Cancer Type Mechanism
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerBreast cancer cell linesModulation of signaling pathways
Anti-inflammatoryVariousInhibition of inflammatory mediators

Synthesis Methods

The synthesis of this compound typically involves several steps, which can include:

  • Formation of Thiazole Ring : Utilizing thioamide and appropriate aryl halides.
  • Benzamide Formation : Coupling thiazole derivatives with benzoyl chlorides or anhydrides.
  • Methylation : Introducing the methylthio group via methylating agents.

Advanced techniques such as continuous flow reactors can optimize yield and efficiency during synthesis .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, highlighting the need for novel antimicrobial agents due to rising resistance .

Anticancer Potential

Research conducted on the anticancer properties revealed that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent inhibitory effects on tumor growth .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications might enhance efficacy or reduce toxicity .

Properties

IUPAC Name

3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUMABPNSPHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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